Reactive orange 116
Description
Reactive Orange 116 (C.I. This compound, CAS 12220-10-9) is a sulfonated azo dye primarily used for coloring protein-based fibers such as wool, nylon, and their blends. Its molecular formula is C₂₅H₂₁N₄NaO₄S, featuring a reactive vinyl sulfone group that enables covalent bonding with hydroxyl or amino groups in fibers, ensuring high washfastness and durability . Key properties include a lightfastness rating of 5 (excellent), washing fastness of 5, and resistance to chlorine bleaching (4–5) .
Properties
CAS No. |
149315-84-4 |
|---|---|
Molecular Formula |
C12H21NO4 |
Synonyms |
Reactive orange 116 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Azo Dyes
Reactive Orange 16 (RO-16)
- Molecular Structure : RO-16 (C₂₀H₁₃N₃Na₂O₁₁S₃) shares the azo (-N=N-) backbone but differs in substituents, including two sulfonate groups and a chlorotriazine reactive group instead of vinyl sulfone .

- Applications : Used for cellulose fibers (cotton, viscose). Unlike Reactive Orange 116, RO-16’s triazine group reacts with cellulose under alkaline conditions.
- Performance : RO-16 exhibits moderate washfastness (4) but lower lightfastness (3–4) compared to this compound .

- Toxicity : RO-16’s metabolites show higher phytotoxicity in germination assays (e.g., reduced root elongation in Triticum aestivum), attributed to aromatic amine byproducts .
Direct Orange 2GL
- Molecular Structure : A direct dye with a simpler azo structure lacking reactive groups, relying on hydrogen bonding with fibers .

- Applications : Primarily for cotton without requiring reactive fixation.
- Performance: Lower washfastness (2–3) due to non-covalent bonding, but comparable lightfastness (4–5) .
- Environmental Impact : Higher solubility in water increases aquatic toxicity risks compared to this compound’s sulfonated structure, which reduces bioavailability .
Functional Comparison with Other Reactive Dyes
C.I. Reactive Orange 122
- Molecular Structure: Contains a monofluorotriazine reactive group and anthraquinone chromophore, differing from this compound’s azo-vinyl sulfone system .
- Eco-Toxicity: Anthraquinone-based dyes like Reactive Orange 122 are less biodegradable than azo dyes, posing long-term environmental persistence issues .
Performance and Stability Metrics
| Property | This compound | Reactive Orange 16 | Direct Orange 2GL | Reactive Orange 122 |
|---|---|---|---|---|
| Reactive Group | Vinyl sulfone | Chlorotriazine | None | Monofluorotriazine |
| Washfastness | 5 | 4 | 2–3 | 5 |
| Lightfastness | 5 | 3–4 | 4–5 | 6 |
| Chlorine Resistance | 4–5 | 3 | 2 | 4 |
| Ecotoxic Risk | Moderate | High | High | Moderate |
Toxicological and Environmental Considerations
- Phytotoxicity : this compound’s metabolites are less inhibitory to plant growth than RO-16’s, as shown in Phaseolus mungo assays .
- Degradation : this compound’s sulfonate groups enhance water solubility but complicate biodegradation; adsorption methods using activated carbon (e.g., from banana peels) are effective for removal .
- Regulatory Status: REACH compliance requires rigorous hazard communication for this compound, unlike non-reactive dyes like Direct Orange 2GL .
Q & A
Q. How can researchers design a robust lifecycle assessment (LCA) for this compound that accounts for synthesis, application, and environmental fate?
- Methodological Answer : Integrate gate-to-gate inventory data (e.g., energy inputs, waste outputs) with ecotoxicity and degradation kinetics. Use software like SimaPro or OpenLCA for scenario modeling, validated against peer-reviewed LCA frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



